molecular formula C17H15FN2O4S2 B2899699 (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 868142-61-4

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2899699
CAS No.: 868142-61-4
M. Wt: 394.44
InChI Key: PBQLNYDMEWUVOD-SEYXRHQNSA-N
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Description

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluoro-substituted oxoindoline moiety, a thioxothiazolidine ring, and a hexanoic acid chain. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-fluoro-2-oxoindoline precursor. This can be achieved through the fluorination of 2-oxoindoline using a suitable fluorinating agent such as Selectfluor.

Next, the 5-fluoro-2-oxoindoline undergoes a condensation reaction with a thioxothiazolidine derivative. This step often requires the use of a strong base like sodium hydride (NaH) to deprotonate the thioxothiazolidine, facilitating the nucleophilic attack on the carbonyl carbon of the oxoindoline. The resulting intermediate is then subjected to a Wittig reaction to introduce the hexanoic acid chain, using a phosphonium ylide as the Wittig reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the oxoindoline and thioxothiazolidine rings, potentially yielding alcohol derivatives.

    Substitution: The fluoro group on the oxoindoline ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a catalytic amount of a transition metal.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is of interest due to its potential bioactivity. The presence of the fluoro group and the thioxothiazolidine ring suggests that it could interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and applications are of interest to the pharmaceutical and chemical manufacturing industries.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluoro group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the thioxothiazolidine ring could participate in covalent bonding with target proteins. These interactions may modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(5-(5-chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid: Similar structure but with a chloro group instead of a fluoro group.

    (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. These properties can enhance its potential as a therapeutic agent by improving its pharmacokinetic profile.

Properties

IUPAC Name

2-[5-(5-fluoro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S2/c1-2-3-4-11(16(23)24)20-15(22)13(26-17(20)25)12-9-7-8(18)5-6-10(9)19-14(12)21/h5-7,11,22H,2-4H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGSWWQCCNGBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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